![molecular formula C19H21N5O2 B2515841 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 922062-17-7](/img/structure/B2515841.png)
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin derivatives has been explored in various studies. In one approach, novel carboxamides were prepared from methyl 3-amino-1H-pyrazole-4-carboxylate and methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate through a process involving cyclocondensation, hydrolysis of the ester, and amidation mediated by bis(pentafluorophenyl) carbonate (BPC) . Another study outlined the synthesis of pyrazolo[3,4-d]pyrimidine and related derivatives using a condensation reaction of 4-methylbenzenesulfonylhydrazide with various substrates, followed by cyclocondensation with different reagents such as urea, thiourea, and hydrazine hydrate analogues . Additionally, intramolecular cyclization and [3+2] cycloaddition reactions were employed to synthesize isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives . Furthermore, pyrazolo[3,4-d][1,3]oxazin-4-ones were synthesized by hydrolysis and acetylation reactions, which were then converted into various pyrazolo[3,4-d]pyrimidin-4-ones through reactions with different nucleophiles .
Molecular Structure Analysis
The molecular structure of these pyrazolo[3,4-d]pyrimidin derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The X-ray crystallographic data supported the structure of one of the synthesized compounds, confirming the molecular framework . The structural diversity of these compounds is further enhanced by the introduction of various substituents at different positions on the pyrazolo[3,4-d]pyrimidin core, which can significantly influence their biological activity .
Chemical Reactions Analysis
The chemical reactivity of the pyrazolo[3,4-d]pyrimidin derivatives is highlighted by their ability to undergo various chemical transformations. These include cyclocondensation reactions to form the core structure, amidation to introduce amide functionalities, and [3+2] cycloaddition reactions to generate isoxazolines and isoxazoles . The versatility of these compounds is further demonstrated by their reactivity with nucleophiles such as hydroxylamine, urea, and aromatic amines to afford a range of pyrazolo[3,4-d]pyrimidin-4-ones with different substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidin derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their biological activity and pharmacokinetic profile. For instance, the introduction of a tert-butoxycarbonyl group can provide protection for amino functionalities during synthesis, which can later be removed to yield the active compound . The presence of various substituents can also affect the solubility, stability, and binding affinity of these compounds to biological targets .
Scientific Research Applications
Synthesis and Biological Evaluation
The compound N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide belongs to a broader class of pyrazolopyrimidines, which have been synthesized and evaluated for various biological activities. A notable study involves the synthesis of novel pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities. These compounds were synthesized through a series of reactions starting from aminopyrazole and evaluated for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as for their ability to inhibit 5-lipoxygenase, indicating their potential in cancer and inflammation-related research (Rahmouni et al., 2016).
Anticancer Activity
Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation for anticancer activity. These derivatives showed significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line. The study highlights the potential of pyrazolopyrimidine derivatives in the development of new anticancer agents (Abdellatif et al., 2014).
Cytotoxicity and Antimicrobial Activities
Further research into the pyrazolo[1,5-a]pyrimidine derivatives synthesized from 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides revealed their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates their potential use in developing treatments for various cancers (Hassan et al., 2014).
Solid-Phase Synthetic Method
A novel approach for synthesizing N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives via a solid-phase synthetic method was explored. This method utilizes the biologically active 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold to build a compound library, showcasing the versatility and potential for high-throughput production of pyrazolopyrimidine derivatives (Heo & Jeon, 2017).
Mechanism of Action
Target of Action
It is known that similar indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.
Mode of Action
It is known that similar compounds interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-4-2-3-5-15(13)11-23-12-21-17-16(19(23)26)10-22-24(17)9-8-20-18(25)14-6-7-14/h2-5,10,12,14H,6-9,11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQYOXOWEWNVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide |
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